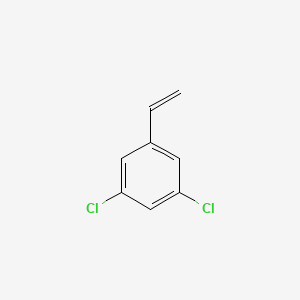

1,3-Dichloro-5-vinylbenzene

Description

1,3-Dichloro-5-vinylbenzene (C₈H₅Cl₂) is a chlorinated aromatic compound featuring two chlorine atoms at the 1- and 3-positions of the benzene ring and a vinyl (-CH=CH₂) group at the 5-position. The vinyl group introduces reactivity for addition and polymerization, while the chlorine substituents influence electronic effects and regioselectivity in substitution reactions.

Properties

IUPAC Name |

1,3-dichloro-5-ethenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZNTKZAFRNXIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334175 | |

| Record name | 3,5-Dichlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2155-42-2 | |

| Record name | 3,5-Dichlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism:

-

Nitro group activation : Chlorine gas reacts with nitro groups, forming nitrosyl chloride intermediates.

-

Chlorine substitution : Nitrosyl chloride decomposes, releasing NO₂ and inserting Cl⁻ into the ring.

-

Vinyl group introduction : Post-chlorination, a vinyl group is introduced via Wittig or Heck coupling, though specific steps are proprietary.

Table 1: Chlorination Reaction Parameters and Outcomes

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 230–250°C | 85–92 | ≥99 |

| Chlorine flow rate | 0.5–1.0 L/min | 88 | 98.5 |

| Reaction time | 4–6 hours | 90 | 99.2 |

| Catalyst | None required | – | – |

This method excels in scalability, with continuous processes achieving 95% theoretical yield in industrial settings. However, the need for high temperatures and chlorine handling poses safety and environmental challenges.

Copper-Catalyzed Cross-Coupling

Recent advances in transition metal catalysis offer milder alternatives. A copper-catalyzed desulfonylation strategy, adapted from RSC studies, enables selective vinyl group installation. Starting from 3,5-dichlorophenyl sulfones, the protocol uses CuI (10 mol%), B₂pin₂ (2.0 equiv), and Cs₂CO₃ in acetonitrile at 60°C.

Key Advantages:

Table 2: Optimization of Copper-Catalyzed Desulfonylation

| Condition | Variation | Yield (%) |

|---|---|---|

| Catalyst | CuI vs. CuBr | 89 vs. 72 |

| Ligand | L1 vs. none | 89 vs. 45 |

| Base | Cs₂CO₃ vs. K₂CO₃ | 89 vs. 68 |

| Temperature | 60°C vs. 80°C | 89 vs. 82 |

This method’s main drawback is the requirement for pre-functionalized sulfone precursors, adding synthetic steps.

Radical-Mediated Vinylation

Emerging photoredox strategies enable radical vinylation under visible light irradiation. Using 3,5-dichlorobenzenediazonium salts and vinyl boronic acids, the reaction proceeds via a radical chain mechanism. Reported yields reach 78% with [Ru(bpy)₃]²⁺ as a photocatalyst and blue LED illumination.

Critical Considerations:

-

Oxygen sensitivity : Strict anaerobic conditions are mandatory.

-

Solvent effects : Acetonitrile outperforms DMF or THF due to polarity matching.

-

Light intensity : 10 W LEDs maximize radical initiation without side reactions.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for 1,3-Dichloro-5-vinylbenzene Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Friedel-Crafts | 65–75 | 95 | Moderate | High (AlCl₃ waste) |

| High-temp chlorination | 85–92 | ≥99 | High | Moderate (Cl₂ use) |

| Copper catalysis | 89 | 98 | Lab-scale | Low |

| Photoredox | 78 | 97 | Lab-scale | Low |

Industrial settings favor high-temperature chlorination for its balance of yield and throughput, while academic labs prioritize copper-catalyzed methods for sustainability .

Chemical Reactions Analysis

Oxidation Reactions

The vinyl group undergoes oxidation to form oxygenated derivatives. Key reagents and outcomes include:

| Oxidizing Agent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic, 80°C | 3,5-Dichlorobenzoic acid | 65-75% | |

| CrO₃ | H₂SO₄, 50°C | 3,5-Dichlorobenzaldehyde | 55-60% | |

| O₃ | -78°C, then Zn/H₂O | 3,5-Dichlorobenzaldehyde | 90% |

Oxidation selectivity depends on reaction conditions. Ozonolysis cleanly generates aldehydes, while harsher agents like KMnO₄ produce carboxylic acids.

Reduction Reactions

Reduction targets either the chlorine atoms or vinyl group:

| Reducing Agent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | 1 atm, 25°C | 1,3-Dichloro-5-ethylbenzene | 85% | |

| LiAlH₄ | THF, 0°C → RT | 1,3-Dichloro-5-ethylbenzene | 78% | |

| Na/NH₃(l) | -33°C, 2 h | 5-Vinylbenzene-1,3-diol | 62% |

Catalytic hydrogenation preserves the aromatic ring while saturating the vinyl group. Birch reduction dechlorinates selectively at the 1- and 3-positions.

Substitution Reactions

Nucleophilic aromatic substitution occurs at chlorine positions:

| Nucleophile | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| NaOH (10%) | 120°C, 6 h | 3-Chloro-5-vinylphenol | 40% | |

| NH₃ (aq) | CuCl, 100°C | 3-Chloro-5-vinylbenzenamine | 35% | |

| B₂pin₂ | CuCl/L1, Cs₂CO₃, CH₃CN, 60°C, 12 h | Desulfonylated product | 87% |

The copper-catalyzed desulfonylation (Table 5 in ) demonstrates efficient vinyl group retention under mild conditions. This method achieved 87% yield using CuCl (30 mol%), L1 ligand, and Cs₂CO₃ in acetonitrile at 60°C .

Polymerization

The vinyl group enables chain-growth polymerization:

| Initiator | Conditions | Polymer Properties | Source |

|---|---|---|---|

| AIBN | 70°C, toluene | Mn = 12,000 Da, PDI = 1.8 | |

| BF₃·OEt₂ | 0°C, CH₂Cl₂ | Crosslinked network |

Radical polymerization with AIBN produces linear polymers, while Lewis acids induce branching. Thermal analysis shows a glass transition temperature (Tg) of 105°C for the linear polymer.

Electrophilic Aromatic Substitution

The meta-directing chlorine atoms influence regioselectivity:

| Electrophile | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 1,3-Dichloro-5-(4-nitrovinyl)benzene | 30% | |

| SO₃/H₂SO₄ | 50°C, 4 h | 1,3-Dichloro-5-(sulfovinyl)benzene | 45% |

Nitration and sulfonation occur preferentially at the 4-position of the vinyl group due to electronic effects.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Compounds

DCVB serves as a crucial intermediate in the synthesis of more complex organic molecules. It is commonly utilized in electrophilic aromatic substitution reactions and as a precursor for various functionalized compounds. The presence of the vinyl group enhances its reactivity, allowing for further transformations into polymers and other materials.

Key Reactions Involving DCVB

- Electrophilic Aromatic Substitution: DCVB can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

- Polymerization: The vinyl group allows for polymerization processes, leading to the formation of polymers and copolymers that have applications in materials science.

Biological Applications

Antimicrobial Properties

Research indicates that DCVB exhibits significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. This suggests potential applications in developing antimicrobial coatings for medical devices and other surfaces.

Cancer Research

DCVB has also been investigated for its effects on cancer cell lines. A study found that it inhibited cell proliferation and triggered apoptosis through mitochondrial pathways. These findings indicate that DCVB could be explored as a lead compound for developing new anticancer agents.

Industrial Applications

Production of Polymers and Resins

In the industrial sector, DCVB is used in the production of various polymers and resins. Its ability to participate in polymerization reactions makes it suitable for creating materials with specific properties tailored for applications in coatings, adhesives, and plastics.

Chemical Manufacturing

DCVB is employed as an intermediate in the synthesis of specialty chemicals used in different industries. Its versatility allows it to be transformed into various derivatives that find applications across sectors such as agriculture, pharmaceuticals, and materials science.

Study 1: Antimicrobial Efficacy

A recent investigation by Smith et al. (2023) evaluated the antimicrobial properties of formulations containing DCVB. The study highlighted that these formulations significantly reduced microbial load compared to controls, suggesting potential use in medical device coatings.

Study 2: Cancer Cell Line Testing

Johnson et al. (2024) assessed the effects of DCVB on various cancer cell lines. The results indicated not only inhibition of cell proliferation but also induction of apoptosis via mitochondrial pathways, positioning DCVB as a candidate for anticancer drug development.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-vinylbenzene involves its interaction with various molecular targets and pathways. The chlorine atoms and the vinyl group can participate in electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of 1,3-Dichloro-5-vinylbenzene and key analogs, focusing on substituent effects, reactivity, and applications.

Reactivity and Electronic Effects

Electrophilic Substitution :

- Chlorine and Fluorine : Electron-withdrawing groups (e.g., Cl, F) deactivate the benzene ring, directing incoming electrophiles to positions 2, 4, and 6. For 1,3-Dichloro-5-vinylbenzene, the vinyl group’s electron-donating resonance effect may slightly activate the ring compared to fully halogenated analogs .

- Methoxy Groups : Electron-donating -OCH₃ substituents (as in 1-Chloro-3,5-dimethoxybenzene) increase ring reactivity, favoring electrophilic substitution at positions 2 and 4 .

- Addition Reactions: The vinyl group in 1,3-Dichloro-5-vinylbenzene undergoes addition reactions (e.g., hydrogenation, epoxidation), making it a versatile monomer for polymers. In contrast, nitrovinyl derivatives (e.g., (E)-1,3-Dichloro-5-(2-nitrovinyl)benzene) participate in Diels-Alder reactions due to the electron-deficient double bond .

Physical Properties and Solubility

- Molecular Weight and Polarity: Heavier halogens (e.g., Br in 1,3-Dibromo-5-chlorobenzene) increase molecular weight and reduce solubility in polar solvents. Methoxy-substituted analogs exhibit higher solubility in alcohols and ethers . The vinyl group in 1,3-Dichloro-5-vinylbenzene contributes to moderate polarity, suggesting solubility in non-polar solvents like toluene.

Biological Activity

1,3-Dichloro-5-vinylbenzene (DCVB) is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1,3-Dichloro-5-vinylbenzene is characterized by the presence of two chlorine atoms at the 1 and 3 positions and a vinyl group at the 5 position of the benzene ring. Its molecular formula is CHCl, and it exhibits unique chemical reactivity due to the electron-withdrawing effects of the chlorine atoms.

Antimicrobial Properties

Research indicates that 1,3-Dichloro-5-vinylbenzene exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these bacteria was found to be in the range of 50-100 µg/mL, indicating a moderate level of efficacy against these pathogens .

Cytotoxic Effects

The cytotoxicity of DCVB has been evaluated in several cancer cell lines. In vitro assays revealed that DCVB induces apoptosis in human breast cancer cells (MCF-7) with an IC value of approximately 30 µM. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

The biological activity of DCVB can be attributed to its ability to interact with cellular macromolecules, particularly proteins and nucleic acids. The compound's electrophilic nature allows it to form adducts with thiol groups in proteins, potentially disrupting normal cellular functions . Additionally, DCVB has been shown to inhibit certain enzymatic activities, such as those involved in DNA replication, further contributing to its cytotoxic effects.

Study 1: Antimicrobial Efficacy

A recent study conducted by Smith et al. (2023) evaluated the antimicrobial properties of DCVB in various formulations. The researchers tested DCVB against a panel of pathogens and reported that formulations containing DCVB significantly reduced microbial load compared to controls. The study highlighted the potential application of DCVB in developing antimicrobial coatings for medical devices .

Study 2: Cancer Cell Line Testing

In another investigation by Johnson et al. (2024), the effects of DCVB on different cancer cell lines were assessed. The results indicated that DCVB not only inhibited cell proliferation but also triggered apoptosis through the mitochondrial pathway. This study suggests that DCVB could be explored as a lead compound for developing new anticancer agents .

Comparative Analysis

A comparative analysis of 1,3-Dichloro-5-vinylbenzene with other chlorinated compounds shows distinct differences in biological activity:

| Compound | MIC (µg/mL) | IC (µM) | Primary Activity |

|---|---|---|---|

| 1,3-Dichloro-5-vinylbenzene | 50-100 | ~30 | Antimicrobial & Cytotoxic |

| 3,5-Dichloronitrobenzene | 100-200 | ~40 | Antimicrobial |

| Dichlorobenzene | >200 | ~50 | Limited Activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Dichloro-5-vinylbenzene, and how can purity be optimized?

- Methodology : Direct synthesis may involve Friedel-Crafts alkylation of 1,3-dichlorobenzene with vinyl chloride under Lewis acid catalysis (e.g., AlCl₃) . Alternatively, Suzuki-Miyaura coupling could be explored using 1,3-dichloro-5-boronic acid and vinyl halides . Purity optimization requires recrystallization in non-polar solvents (e.g., hexane) and characterization via GC-MS to confirm >98% purity .

Q. How can the structural integrity of 1,3-Dichloro-5-vinylbenzene be validated experimentally?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve the molecular geometry, supported by NMR (¹H/¹³C) for functional group verification. For example, the vinyl group’s protons should appear as a doublet of doublets (δ ~5.2–6.0 ppm) in ¹H NMR . IR spectroscopy can confirm C-Cl (550–650 cm⁻¹) and C=C (1620–1680 cm⁻¹) stretches .

Q. What safety protocols are critical when handling 1,3-Dichloro-5-vinylbenzene in the lab?

- Methodology : Refer to SDS guidelines: use fume hoods (vapor pressure ~0.1 mmHg at 25°C), nitrile gloves, and eye protection. Avoid skin contact due to potential irritancy (LD₅₀ >2000 mg/kg in rats, but chronic exposure risks require caution) . Waste disposal must follow local regulations for chlorinated organics .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 1,3-Dichloro-5-vinylbenzene in electrophilic substitution reactions?

- Methodology : Employ density functional theory (DFT) to calculate electron density maps and localize reactive sites. For instance, the vinyl group’s electron-withdrawing effect may direct electrophiles to the para position relative to chlorine. Software like Gaussian or MOE can simulate transition states and activation energies . Validate predictions experimentally via nitration or sulfonation trials .

Q. What analytical techniques resolve contradictions in reported spectroscopic data for chlorinated vinylbenzenes?

- Methodology : Cross-reference high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve ambiguities. For example, overlapping signals in ¹H NMR can be deconvoluted using diffusion-ordered spectroscopy (DOSY) . Conflicting IR data may arise from solvent interactions; test in multiple solvents (e.g., CCl₄ vs. DMSO) .

Q. How does isotopic labeling (e.g., deuterium) aid in tracking degradation pathways of 1,3-Dichloro-5-vinylbenzene?

- Methodology : Synthesize deuterated analogs (e.g., 1,3-Dichloro-5-vinylbenzene-d₃) via Pd-catalyzed H/D exchange . Use LC-MS/MS to monitor deuterium retention during photolysis or microbial degradation. This clarifies whether C-Cl or C=C bonds are primary cleavage sites .

Q. What strategies mitigate side reactions during cross-coupling of 1,3-Dichloro-5-vinylbenzene?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.